Welcome to the BenchChem Online Store!
molecular formula C14H8O4 B034044 Quinizarin CAS No. 103220-12-8

Quinizarin

Cat. No. B034044
M. Wt: 240.21 g/mol
InChI Key: GUEIZVNYDFNHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04739062

Procedure details

The method was the same as in Example 1, but using 11.0 g (0.1 mols) of hydroquinone and 20.1 g (0.1 mols) of phthalic acid dichloride. The product was 15.6 g (65% yield) of 1,4-dihydroxy-9,10-anthraquinone (2), m.p.=199° C. (literature 200°-202° C. EtOH).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
20.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[C:9](Cl)(=[O:19])[C:10]1[C:11](=[CH:15][CH:16]=[CH:17][CH:18]=1)[C:12](Cl)=[O:13]>CCO>[OH:2][C:1]1[C:8]2[C:12](=[O:13])[C:11]3[C:10](=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:9](=[O:19])[C:7]=2[C:5]([OH:6])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Three
Name
Quantity
20.1 g
Type
reactant
Smiles
C(C=1C(C(=O)Cl)=CC=CC1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04739062

Procedure details

The method was the same as in Example 1, but using 11.0 g (0.1 mols) of hydroquinone and 20.1 g (0.1 mols) of phthalic acid dichloride. The product was 15.6 g (65% yield) of 1,4-dihydroxy-9,10-anthraquinone (2), m.p.=199° C. (literature 200°-202° C. EtOH).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
20.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[C:9](Cl)(=[O:19])[C:10]1[C:11](=[CH:15][CH:16]=[CH:17][CH:18]=1)[C:12](Cl)=[O:13]>CCO>[OH:2][C:1]1[C:8]2[C:12](=[O:13])[C:11]3[C:10](=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:9](=[O:19])[C:7]=2[C:5]([OH:6])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Three
Name
Quantity
20.1 g
Type
reactant
Smiles
C(C=1C(C(=O)Cl)=CC=CC1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.